N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic compound that contains a thiophene ring, a thiadiazole ring, and a benzamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzamide group. One common synthetic route includes the cyclization of thiophene-2-carboxylic acid hydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This intermediate is then acylated with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms on the benzamide group.
Wissenschaftliche Forschungsanwendungen
N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The presence of the thiadiazole ring is crucial for its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(Thien-2-yl)nicotinamid: Teilt den Thiophenring, hat aber eine Nicotinamidgruppe anstelle einer Benzamidgruppe.
N-(3-Phenylbenzo[b]thiophen-2-yl)benzamid: Enthält einen Benzo[b]thiophenring anstelle eines Thiadiazolrings.
Einzigartigkeit
N-[3-(Thien-2-yl)-1,2,4-thiadiazol-5-yl]benzamid ist einzigartig aufgrund des Vorhandenseins sowohl von Thiophen- als auch Thiadiazolringen, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Diese Kombination verstärkt sein Potenzial für vielfältige Anwendungen in verschiedenen Bereichen .
Eigenschaften
Molekularformel |
C13H9N3OS2 |
---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C13H9N3OS2/c17-12(9-5-2-1-3-6-9)15-13-14-11(16-19-13)10-7-4-8-18-10/h1-8H,(H,14,15,16,17) |
InChI-Schlüssel |
VFSXHTPRXIQTPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.